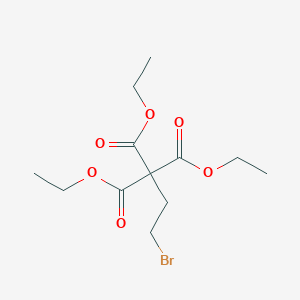

Triethyl 3-bromopropane-1,1,1-tricarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl 3-bromopropane-1,1,1-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMWZZMUASPQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446621 | |

| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71170-82-6 | |

| Record name | 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71170-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071170826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl 3-bromopropane-1,1,1-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS 71170-82-6

An In-depth Technical Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate (CAS 71170-82-6): Synthesis, Reactivity, and Applications

Abstract

This compound, hereafter referred to as TBTC, is a highly functionalized chemical intermediate pivotal to modern organic synthesis. With the CAS number 71170-82-6, this compound is distinguished by a molecular structure featuring a reactive bromine atom and three ethyl ester groups, rendering it an exceptionally versatile building block. This guide provides a comprehensive technical overview of TBTC, including a comparative analysis of its synthetic routes, an exploration of its core reactivity, and a detailed examination of its critical role in pharmaceutical manufacturing, most notably as a key side-chain intermediate in the synthesis of the antiviral drug Famciclovir.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important molecule.

Core Properties and Identification

TBTC is a high-purity organic compound typically supplied as a liquid ranging from light yellow to brown.[2] Its structure combines the nucleophilic substitution potential of an alkyl bromide with the diverse reactivity of a tri-ester, making it a valuable precursor for complex molecular architectures.[4] Proper identification and understanding of its physical properties are crucial for its effective use in a laboratory or industrial setting.

Table 1: Chemical and Physical Properties of TBTC

| Property | Value | Source(s) |

| CAS Number | 71170-82-6 | [5] |

| Molecular Formula | C₁₂H₁₉BrO₆ | [5] |

| Molecular Weight | 339.18 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Ethyl 3-bromopropane-1,1,1-tricarboxylate, triethyl (2-bromoethyl)methanetricarboxylate | [2][5] |

| Appearance | Light yellow to brown liquid | [2] |

| Boiling Point | 358.5 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.355 g/cm³ (Predicted) | [2][6] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |

Synthesis of TBTC: A Comparative Analysis

The synthesis of TBTC is fundamentally an alkylation reaction of triethyl methanetricarboxylate. The evolution of this process from a classical two-step laboratory procedure to a streamlined one-pot industrial method highlights significant advancements in process chemistry aimed at improving yield, safety, and efficiency.

Historical Two-Step Protocol

The traditional synthesis of TBTC, as documented in the Journal of Organic Chemistry, involves a two-stage process.[7][8][9] First, triethyl methanetricarboxylate is deprotonated using a strong base, sodium ethoxide, to form the sodiotriethylmethane tricarboxylate intermediate. This salt is then isolated before being reacted with 1,2-dibromoethane in a second step to yield TBTC.

The primary drawback of this method, particularly for industrial-scale production, is its two-stage nature, which requires the isolation of a solid intermediate.[8] Furthermore, the use of the highly reactive sodium ethoxide base can lead to side reactions, and the overall yield from the starting material is approximately 76%.[9]

Modern One-Pot Industrial Synthesis

To overcome the limitations of the classical method, an improved one-pot process was developed and patented.[7][8][9] This method avoids the need to isolate any intermediates and utilizes a milder, safer inorganic base in place of sodium ethoxide.[8] The reaction is performed by combining triethyl methanetricarboxylate and 1,2-dibromoethane in the presence of an inorganic base, with potassium carbonate being particularly preferred.[7]

The choice of solvent is critical to the success of this reaction. Dimethylformamide (DMF), a dipolar aprotic solvent, is favored as it effectively promotes Sₙ2 reactions.[9] Yields are often enhanced by using DMF in a mixture with co-solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or tetrahydrofuran (THF).[7] This optimized process consistently achieves yields of 84% to over 90%, making it far more suitable for industrial manufacturing.[8]

Detailed Experimental Protocol: One-Pot Synthesis of TBTC

The following protocol is a representative procedure derived from the principles outlined in European Patent EP 0779267 A1.[8]

-

Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the inorganic base (e.g., 1.1 to 1.6 molar equivalents of fine-grade potassium carbonate) and the solvent system (e.g., DMF, optionally with a co-solvent like ethyl acetate).

-

Addition of Reactants: Add triethyl methanetricarboxylate (1.0 molar equivalent) to the suspension of the base in the solvent. It is advantageous to allow this mixture to stir for a period (e.g., 30 minutes to 2 hours) to facilitate the initial reaction between the substrate and the base.[9]

-

Alkylation: Add 1,2-dibromoethane (2.0 to 2.5 molar equivalents) to the reaction mixture.[9] The addition can be done simultaneously with the triethyl methanetricarboxylate or consecutively.

-

Reaction: Heat the mixture to a temperature within the range of 50 to 80°C. Maintain this temperature for a total reaction time of 5 to 25 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).

-

Work-up: Upon completion, cool the mixture. Remove the inorganic salts by filtration or by washing with water.

-

Isolation: Remove the solvent(s) from the filtrate by distillation under reduced pressure. The resulting crude oil, containing the TBTC product, can be further purified by distillation if necessary to achieve the desired purity.

Table 2: Comparison of TBTC Synthesis Methodologies

| Feature | Historical Two-Step Protocol | Modern One-Pot Industrial Protocol |

| Primary Base | Sodium Ethoxide | Potassium Carbonate (or other inorganic base) |

| Number of Steps | Two (with intermediate isolation) | One (in-situ) |

| Solvent(s) | Ethanol | DMF, often with co-solvents (EtOAc, THF) |

| Overall Yield | ~76% | >84%, often >90% |

| Advantages | Established laboratory method | High yield, process efficiency, milder base |

| Disadvantages | Lower yield, requires isolation, uses hazardous base | Requires specific solvent systems |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of TBTC stems from its dual reactivity profile. The molecule contains both an electrophilic carbon atom attached to the bromine and three ester functionalities that can undergo various transformations.

Nucleophilic Substitution

The bromine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide array of functional groups, positioning TBTC as an ideal starting material for constructing more complex carbon skeletons.[4] This reactivity is the cornerstone of its application in multi-step syntheses.

Gateway to Cyclopropane Derivatives

The structural motif of TBTC is closely related to substrates used in the synthesis of cyclopropane rings. A classic example is the reaction of diethyl malonate with 1,2-dibromoethane under basic conditions, which proceeds through an initial alkylation followed by an intramolecular Sₙ2 reaction to form the three-membered ring.[10][11] While TBTC is the product of the first alkylation, it can be envisioned as a precursor for cyclopropane-1,1,1-tricarboxylic acid derivatives in subsequent synthetic steps. The formation of cyclopropane rings is a valuable transformation in organic synthesis, providing access to strained ring systems present in many natural products and pharmaceuticals.[12][13]

Ester Group Manipulations

The three ethyl ester groups on TBTC provide additional handles for chemical modification. They can undergo:

-

Hydrolysis: Conversion to carboxylic acids using aqueous acid or base.

-

Transesterification: Exchange of the ethyl groups for other alkyl or aryl groups.

-

Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride.

This multi-faceted reactivity allows chemists to tailor the molecule precisely to fit the structural requirements of a larger synthetic target.

Critical Applications in Drug Development

The most prominent industrial application of TBTC is as a pharmaceutical intermediate.[1][6] Its structural features are perfectly suited for building specific side chains required in complex active pharmaceutical ingredients (APIs).

The Famciclovir Case Study

TBTC is an essential building block—specifically, the side chain—in the synthesis of Famciclovir.[1][2] Famciclovir is an important antiviral drug, an oral prodrug of penciclovir, used for the treatment of shingles and herpes simplex virus infections.[1]

In the synthesis of Famciclovir, the precise molecular structure of TBTC is leveraged to construct a key portion of the final drug molecule. The purity of the TBTC intermediate is of paramount importance; any impurities can lead to unwanted side reactions, resulting in a contaminated final product or significantly lower yields.[3] Therefore, securing a reliable source of high-purity TBTC is a critical step for pharmaceutical manufacturers.[3][4]

Broader Synthetic Potential

Beyond its role in producing Famciclovir, TBTC is utilized in the synthesis of other novel drug molecules and specialty chemicals.[4] Its ability to serve as a scaffold for constructing complex organic frameworks makes it a valuable tool for innovation in materials science, where it can be used to create advanced polymers or performance additives with specific optical or electronic properties.[4]

Safety, Handling, and Storage

While detailed toxicological data for TBTC is not extensively documented, standard laboratory precautions for handling chemical intermediates should be strictly followed.[14]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale the substance. Operations should be carried out in a well-ventilated area or a fume hood. Contaminated clothing should be removed and washed before reuse. Always wash hands thoroughly after handling.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and consult a physician.

-

Skin: Wash immediately with soap and plenty of water.

-

Ingestion: Wash out the mouth with water if the person is conscious and seek medical attention.

-

Inhalation: Move the person to fresh air.[14]

-

-

Storage: TBTC should be stored in a cool, dry place, typically between 2-8°C. The container should be kept tightly sealed to prevent moisture contamination and degradation.[6]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is firmly established in both academic research and industrial manufacturing. The development of an efficient, high-yield, one-pot synthesis has made it readily accessible for large-scale applications. Its dual reactivity profile, enabling both nucleophilic substitution and ester manipulations, provides chemists with a robust tool for constructing complex molecules. The indispensable role of TBTC in the production of the antiviral drug Famciclovir underscores its significance in the pharmaceutical industry, where purity, reliability, and a deep understanding of its chemical properties are essential for developing life-saving medicines.

References

- Key Applications of this compound in Chemical Synthesis. (n.d.). Vertex AI Search.

- This compound | 71170-82-6. (2025). ChemicalBook.

- Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.). European Patent Office.

- . (n.d.). Home Sunshine Pharma.

- This compound | 71170-82-6. (n.d.). Sigma-Aldrich.

- Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.). European Patent Office - EP 0 779 267 A1.

- The Significance of High Purity this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C12H19BrO6 | CID 10871494. (n.d.). PubChem.

- This compound CAS NO.71170-82-6. (n.d.). Lizhuo.

- Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. (n.d.). Google Patents.

- Safety Data Sheet. (2020). CymitQuimica.

- Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses.

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- 22.7: Alkylation of Enolate Ions. (2025). Chemistry LibreTexts.

- 26. Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor.

Sources

- 1. This compound | 71170-82-6 [chemicalbook.com]

- 2. Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C12H19BrO6 | CID 10871494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China this compound CAS NO.71170-82-6 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 7. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0779267A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclopropane synthesis [organic-chemistry.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of Triethyl 3-bromopropane-1,1,1-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 3-bromopropane-1,1,1-tricarboxylate, identified by its CAS number 71170-82-6, is a versatile intermediate in organic synthesis, notably utilized in the pharmaceutical industry.[1][2] Its trifunctional nature, featuring a reactive bromine atom and three ester moieties, makes it a valuable building block for the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside methodologies for their determination and contextual insights derived from the chemistry of related compounds.

Molecular and Chemical Identity

The fundamental identity of this compound is established by its molecular structure and associated identifiers.

| Identifier | Value | Source |

| CAS Number | 71170-82-6 | [1] |

| Molecular Formula | C₁₂H₁₉BrO₆ | [3] |

| Molecular Weight | 339.18 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl 3-bromopropane-1,1,1-tricarboxylate, 3-Bromopropane-1,1,1-tricarboxylic acid triethyl ester | [1] |

Physicochemical Properties

The physical state and bulk properties of a chemical are critical for its practical application in a laboratory or industrial setting.

Appearance and Odor

This compound is typically described as a light yellow to brown liquid at room temperature.[1] While specific information on its odor is not widely reported, esters are generally known for their characteristic fruity smells. However, given the presence of a bromine atom and the compound's relatively high molecular weight, it is advisable to handle it in a well-ventilated area.

Boiling Point

The boiling point is a key indicator of a substance's volatility and is crucial for purification by distillation.

This relatively high boiling point is consistent with its molecular weight and the presence of polar ester groups which contribute to intermolecular dipole-dipole interactions.

Melting Point

The melting point of this compound is not consistently reported in available literature, with many sources citing "N/A".[5] This suggests that its melting point is below ambient temperature, consistent with its description as a liquid. For a compound of this nature, a low melting point is expected.

Density

The density of this compound has been reported with good agreement across sources.

-

Reported Density: 1.355 g/cm³[1]

This value is significantly greater than that of water, which has implications for its behavior in biphasic systems.

Refractive Index

Solubility

Qualitative descriptions indicate that this compound is soluble in various organic solvents.[4] This is a critical property for its use in chemical reactions, as the choice of solvent can significantly influence reaction rates and outcomes.

While quantitative solubility data is not widely published, its miscibility would be expected in common organic solvents such as:

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Esters (e.g., ethyl acetate)

-

Halogenated hydrocarbons (e.g., dichloromethane, chloroform)

-

Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide)

Conversely, due to its significant non-polar hydrocarbon content and the absence of functional groups capable of extensive hydrogen bonding with water, it is expected to have very low solubility in water.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Ethyl Ester Protons:

-

A triplet corresponding to the methyl protons (-CH₃) is expected in the upfield region (around 1.2-1.4 ppm).

-

A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl groups is expected further downfield (around 4.1-4.3 ppm) due to the deshielding effect of the adjacent oxygen atom.

-

-

Propane Backbone Protons:

-

A triplet corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br) is predicted to be the most downfield of the backbone protons (likely in the range of 3.5-3.7 ppm).

-

A triplet corresponding to the other methylene protons (-C(COOEt)₂-CH₂-) is expected to be further upfield (around 2.4-2.6 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework.

-

Carbonyl Carbons: The three equivalent ester carbonyl carbons are expected to resonate in the downfield region, typically around 168-172 ppm.

-

Ethyl Ester Carbons:

-

The methylene carbons (-OCH₂-) are anticipated to appear around 61-63 ppm.

-

The methyl carbons (-CH₃) would be found in the upfield region, around 13-15 ppm.

-

-

Propane Backbone Carbons:

-

The quaternary carbon atom bonded to the three ester groups is expected around 55-60 ppm.

-

The methylene carbon adjacent to the bromine atom (-CH₂Br) would likely be in the range of 30-35 ppm.

-

The other methylene carbon (-C(COOEt)₂-CH₂-) is predicted to be in a similar region, around 30-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. The presence of three ester groups would likely result in a very intense peak.

-

C-O Stretch: Absorption bands corresponding to the C-O single bond stretching of the ester groups are anticipated in the range of 1000-1300 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and propane moieties are expected just below 3000 cm⁻¹ (typically in the 2850-2980 cm⁻¹ range).

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Methodologies for Physical Property Determination

For researchers who need to verify or determine the physical properties of a sample of this compound, the following standard experimental protocols are recommended.

Workflow for Physical Property Determination

Sources

- 1. This compound | 71170-82-6 [chemicalbook.com]

- 2. This compound CAS 71170-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 3D-FT145474 - triethyl-3-bromopropane-111-tricarboxylate |… [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. China this compound CAS NO.71170-82-6 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

Triethyl 3-bromopropane-1,1,1-tricarboxylate molecular weight and formula

An In-Depth Technical Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound is a highly functionalized organic compound that serves as a pivotal building block in modern chemical synthesis.[1] Its unique molecular architecture, featuring a reactive bromine atom and three ester groups on a propane framework, endows it with exceptional versatility.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and critical applications, with a particular focus on its role as a key pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of this compound is essential for leveraging its synthetic potential in the creation of complex active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is directly linked to its distinct physicochemical properties. Its molecular structure is the foundation of its reactivity, featuring two key reactive centers: the alkyl bromide, which is an excellent electrophile, and the three ethyl ester groups, which can undergo a variety of transformations.

The bromine atom serves as an effective leaving group, making the molecule susceptible to nucleophilic substitution reactions.[1] This allows for the straightforward introduction of a wide range of functional groups. Concurrently, the triester moiety can be manipulated through reactions such as hydrolysis, transesterification, or reduction, providing a secondary avenue for molecular elaboration.[1]

A summary of its core quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉BrO₆ | [3][4][5] |

| Molecular Weight | 339.18 g/mol | [3][6][7] |

| CAS Number | 71170-82-6 | [4][6][8] |

| Appearance | Pale yellow to light brown liquid | [4][9] |

| Boiling Point | 358.5 °C (predicted) | [4][6] |

| Density | 1.355 g/cm³ (predicted) | [4] |

| Synonyms | Triethyl 3-bromo-1,1,1-propanetricarboxylate, Ethyl 4-bromo-2,2-dicarbethoxybutanoate | [3][5] |

Synthesis and Mechanistic Insights

The industrial-scale synthesis of this compound (TBTC) has been optimized to improve yield and avoid the use of hazardous reagents. The most effective contemporary method involves the alkylation of triethyl methanetricarboxylate with 1,2-dibromoethane.[10][11]

This process supersedes an older, two-stage method that required the isolation of a sodiotriethylmethane tricarboxylate intermediate and used sodium ethoxide, a highly reactive reagent.[11][12] The modern approach is a more streamlined process that provides higher overall yields, often exceeding 90%.[12]

The reaction proceeds via the deprotonation of the acidic α-carbon of triethyl methanetricarboxylate by an inorganic base, typically potassium carbonate, to form a carbanion.[10] This nucleophilic carbanion then attacks one of the bromine-bearing carbons of 1,2-dibromoethane in a nucleophilic substitution reaction, displacing a bromide ion and forming the C-C bond to yield the final product. The use of a solvent mixture, such as dimethylformamide (DMF) with a co-solvent like methyl tertiary-butyl ether (MTBE), has been shown to enhance reaction yields.[10]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established industrial processes.[10][12]

-

Reactor Setup : To a suitable reaction vessel, add 700 mL of dimethylformamide (DMF) and 700 mL of methyl tertiary-butyl ether (MTBE).

-

Base Addition : Add 578.8 g (4.19 moles) of fine-grade potassium carbonate to the solvent mixture with stirring.

-

Reagent Addition : Heat the stirred mixture to 50°C and add 848.8 g (3.49 moles) of triethyl methanetricarboxylate in one portion.

-

Exotherm Control : Allow the temperature to rise to 65°C before cooling it back down to 50°C over a period of one hour.

-

Alkylation : Heat the mixture to 60°C and add 1312 g of 1,2-dibromoethane.

-

Reaction Monitoring : Maintain the reaction mixture at 60°C with stirring for approximately 6 hours. The reaction progress should be monitored by gas chromatography until completion.

-

Workup : After cooling, remove the inorganic salts by filtration.

-

Isolation : Remove the solvents from the filtrate by distillation to yield the crude product as an oil.

-

Purification : Purify the crude product by distillation to obtain this compound with a purity of >97%.

Core Applications in Research and Drug Development

The primary value of this compound lies in its application as a high-value intermediate in the pharmaceutical sector.[1][8]

Keystone Intermediate in Famciclovir Synthesis

The most prominent application of this compound is as a crucial "side chain" intermediate in the synthesis of Famciclovir.[2][8][9] Famciclovir is an antiviral prodrug that is converted in vivo to the active agent, penciclovir, which is effective against herpes viruses.[8]

The molecular structure of the tricarboxylate is essential for constructing the acyclic side chain of the final drug molecule. Given the stringent quality requirements in pharmaceutical manufacturing, the purity of this intermediate is paramount. High-purity (typically ≥99%) this compound is required to prevent the formation of impurities that could compromise the efficacy and safety of the final API or lead to significantly reduced yields.[2] Pharmaceutical manufacturers must therefore source this intermediate from suppliers with robust quality control systems.[2]

Versatility in Broader Organic Synthesis

Beyond its main role in Famciclovir synthesis, this compound is a versatile building block for constructing complex molecular architectures.[1] Its dual reactivity profile allows for sequential or orthogonal chemical modifications, making it a valuable tool for medicinal chemists and researchers in material science. It is also utilized in the production of specialty chemicals, including advanced polymers and performance additives, where tailored molecular properties are required.[1]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate, particularly in the pharmaceutical industry. The optimized, high-yield synthesis process has solidified its role as the cornerstone for the production of the antiviral drug Famciclovir. For scientists and drug development professionals, this molecule represents a reliable and adaptable tool for building the complex organic structures that drive therapeutic innovation.

References

-

PubChem. This compound | C12H19BrO6. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Procurement of this compound. [Link]

-

LIZHUO. This compound CAS NO.71170-82-6. [Link]

-

Pharmaffiliates. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High Purity this compound in Pharmaceutical Synthesis. [Link]

-

Pharmaffiliates. This compound (BSC). [Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

European Patent Office. EP 0 779 267 A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. [Link]

- Google Patents.

-

Home Sunshine Pharma. This compound CAS 71170-82-6. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H19BrO6 | CID 10871494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China this compound CAS NO.71170-82-6 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | 71170-82-6 [chemicalbook.com]

- 9. This compound CAS 71170-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 11. EP0779267A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Spectroscopic Guide to Triethyl 3-bromopropane-1,1,1-tricarboxylate: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 3-bromopropane-1,1,1-tricarboxylate, a highly functionalized organic compound with the chemical formula C₁₂H₁₉BrO₆ and a molecular weight of 339.18 g/mol , plays a critical role as a versatile building block in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of antiviral drugs, most notably Famciclovir.[3][4] Famciclovir is an effective antiviral agent used to treat various herpes virus infections.[3] The precise molecular architecture of this compound, featuring a bromine atom and three ester groups, allows for a range of chemical modifications, making it an invaluable precursor for complex molecular targets.[5]

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control during synthesis and subsequent chemical transformations. While publicly available, comprehensive spectral data for this compound is scarce, this guide synthesizes available information and provides predicted data to offer a complete analytical profile.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, as depicted below, is central to understanding its spectroscopic characteristics. The molecule possesses a quaternary carbon atom bonded to three ethoxycarbonyl (-COOCH₂CH₃) groups and a bromoethyl (-CH₂CH₂Br) chain. This arrangement gives rise to distinct signals in its NMR spectra and characteristic absorption bands and fragmentation patterns in its IR and mass spectra, respectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide crucial information about its proton and carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl groups of the three ester moieties and the two methylene groups of the bromoethyl chain.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.17 | Quartet | 6H | -OCH₂ CH₃ |

| 3.42 | Multiplet | 2H | -CH₂CH₂ Br |

| 2.53 | Multiplet | 2H | -CH₂ CH₂Br |

| 1.23 | Triplet | 9H | -OCH₂CH₃ |

Source: University of Glasgow Theses Digitisation Project[6]

Interpretation:

-

The quartet at approximately 4.17 ppm corresponds to the six methylene protons of the three equivalent ethyl ester groups. The splitting into a quartet is due to the coupling with the adjacent methyl protons.

-

The triplet at around 1.23 ppm represents the nine methyl protons of the three equivalent ethyl ester groups, coupled with the adjacent methylene protons.

-

The two multiplets at approximately 3.42 ppm and 2.53 ppm are assigned to the two methylene groups of the bromoethyl side chain. The downfield shift of the methylene group at 3.42 ppm is attributed to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester) |

| ~62 | -OCH₂ CH₃ |

| ~55 | Quaternary C |

| ~35 | -CH₂ CH₂Br |

| ~30 | -CH₂CH₂ Br |

| ~14 | -OCH₂CH₃ |

Rationale for Prediction:

The chemical shifts are estimated based on standard values for esters, alkyl halides, and quaternary carbons. The carbonyl carbons of the ester groups are expected to appear significantly downfield, around 168 ppm. The methylene carbons of the ethyl groups and the bromoethyl chain will have distinct signals, with the carbon attached to the bromine atom being more deshielded. The quaternary carbon will have a characteristic chemical shift in the aliphatic region, and the methyl carbons of the ethyl groups will appear furthest upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the carbonyl groups of the three ester functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1740 | Strong, Sharp | C=O stretch (ester) |

| ~1250-1000 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Interpretation:

The most prominent feature in the IR spectrum will be the intense, sharp peak around 1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester groups. The aliphatic C-H stretching vibrations will appear in the 2980-2850 cm⁻¹ region. The C-O stretching vibrations of the ester linkages will give rise to strong bands in the fingerprint region, between 1250 and 1000 cm⁻¹. Finally, the presence of the bromine atom should be indicated by a C-Br stretching band at approximately 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 338/340 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 293/295 | [M - OCH₂CH₃]⁺ |

| 265/267 | [M - COOCH₂CH₃]⁺ |

| 259 | [M - Br]⁺ |

| 159 | [C(COOCH₂CH₃)₂]⁺ |

Interpretation of Fragmentation Pattern:

The mass spectrum should exhibit a molecular ion peak at m/z 338 and 340, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethoxycarbonyl group (-COOCH₂CH₃). Another likely fragmentation is the cleavage of the C-Br bond, resulting in a fragment at m/z 259.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

To ensure the accurate and reliable acquisition of spectroscopic data for this compound, the following general experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Analysis: Record the mass spectrum and identify the molecular ion and major fragment peaks.

Conclusion

This technical guide provides a detailed overview of the spectroscopic properties of this compound. The presented ¹H NMR data, along with the predicted ¹³C NMR, IR, and MS data, serve as a valuable reference for scientists and researchers involved in the synthesis and utilization of this important pharmaceutical intermediate. The provided experimental protocols offer a standardized approach for the characterization of this compound, ensuring data quality and consistency. A comprehensive understanding of its spectroscopic signature is essential for guaranteeing the purity and identity of this compound, which is a critical factor in the production of high-quality active pharmaceutical ingredients like Famciclovir.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High Purity this compound in Pharmaceutical Synthesis. Available from: [Link]

-

Wang, R. (2024). Synthesis Process Improvement of Famciclovir Drug Substance. Journal of Innovative Materials in Structural Science, 2(1), 56-60. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

University of Glasgow. Theses Digitisation: This is a digitised version of the original print thesis. Available from: [Link]

-

PharmaCompass. This compound. Available from: [Link]

-

ResearchGate. A New Method to Synthesize Famciclovir. Available from: [Link]

- Google Patents. CN102924455A - Synthetic method of famciclovir intermediate.

- Google Patents. CN101233134B - Preparation of famciclovir and other purine derivatives.

-

UCL Discovery. Synthesis and Host-Guest Chemistry of Organic Polycations. Available from: [Link]

-

Loba Chemie. Loba Chemie Product Catalogue 2025-26. Available from: [Link]

-

Publikationsserver der Universität Regensburg. Mild oxidative Csp3-H bond functionalization applied for the synthesis, ring expansion and derivatization of heterocycles. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Chemical Synthesis. Available from: [Link]

-

Lizhuo. This compound CAS NO.71170-82-6. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: Recyclable and reusable K2PtCl4/Xphos-SO3Na/PEG-400/ H2O system for highly regio- and stereoselective hydrosilylation of terminal alkynes. Available from: [Link]

- Google Patents. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.

-

SpectraBase. Methanetricarboxylic acid triethyl ester - Optional[13C NMR] - Spectrum. Available from: [Link]

Sources

- 1. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H19BrO6 | CID 10871494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound CAS 71170-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. China this compound CAS NO.71170-82-6 Fabrica et Supplier |Lizhuo [la.shlzpharma.com]

An In-Depth Technical Guide to the Chemical Reactivity of Triethyl 3-bromopropane-1,1,1-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 3-bromopropane-1,1,1-tricarboxylate is a highly functionalized and versatile synthetic building block pivotal in modern organic chemistry.[1] Its unique structure, featuring a reactive bromo-alkyl chain appended to a methanetricarboxylate core, offers a dual-reactivity profile that chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core reactivity principles, key reaction classes, and applications, particularly in the synthesis of pharmaceutical intermediates. We will explore the causality behind experimental choices, provide validated protocols, and present data to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction: A Profile of a Versatile Building Block

This compound, often abbreviated as TBTC, is a clear, light yellow to brown liquid with the chemical formula C₁₂H₁₉BrO₆ and a molecular weight of 339.18 g/mol .[2][3][4] Its strategic importance stems from its constitution: a three-carbon chain functionalized with a terminal bromine atom and a geminal tri-ester group. This arrangement creates two distinct sites for chemical modification:

-

An Electrophilic Center: The carbon atom bearing the bromine is susceptible to nucleophilic attack, making it an excellent substrate for S N 2 reactions.

-

An Acidic α-Proton: The proton on the carbon atom adjacent to the three electron-withdrawing carboxyl groups is highly acidic, allowing for easy formation of a stabilized enolate.

This dual reactivity makes TBTC an ideal precursor for synthesizing a wide array of carbocyclic and heterocyclic systems, and it has found significant use as an intermediate in the preparation of purine derivatives and other pharmaceutically active compounds.[1][5] Notably, it is a crucial side chain intermediate in the synthesis of the antiviral drug Famciclovir, an oral prodrug of Penciclovir used to treat herpes simplex virus infections.[3][6][7]

Synthesis of the Reagent

The industrial-scale synthesis of TBTC is typically achieved through the alkylation of triethyl methanetricarboxylate. The classical approach involves a two-stage process: first, the formation of sodiotriethylmethane tricarboxylate using sodium ethoxide, followed by its reaction with 1,2-dibromoethane.[5][8][9] However, this method has drawbacks for large-scale production, including the need to isolate the solid sodium salt intermediate and the risk of side reactions caused by residual sodium ethoxide.[5]

A more efficient, one-pot process has been developed that avoids these issues.[5][8] This improved method involves reacting triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of a milder inorganic base, such as potassium carbonate, in a solvent mixture, often dimethylformamide (DMF) with a co-solvent like methyl tertiary-butyl ether (MTBE).[8][9] This process can achieve yields exceeding 90%.[5]

Expert Insight: The choice of potassium carbonate over a stronger base like sodium ethoxide is critical. K₂CO₃ is strong enough to deprotonate the acidic methine proton of the tricarboxylate but not so basic as to promote significant elimination (E2) side reactions with the 1,2-dibromoethane or the product. The use of a polar aprotic solvent like DMF is essential to solvate the potassium cation and increase the nucleophilicity of the resulting enolate.

Core Reactivity and Mechanistic Pathways

The utility of TBTC is rooted in its predictable and controllable reactivity at two key positions.

Caption: Dual reactive sites of TBTC enabling distinct synthetic pathways.

The primary bromine atom serves as an excellent leaving group in S N 2 reactions. This allows for the direct introduction of a wide variety of nucleophiles, forming a new carbon-nucleophile bond.

Mechanism: R-Nu⁻ + Br-CH₂-CH₂-C(COOEt)₃ → R-Nu-CH₂-CH₂-C(COOEt)₃ + Br⁻

This pathway is fundamental to its role as a "side chain" intermediate, where the tricarboxylate moiety is attached to a larger molecular scaffold via a nucleophilic atom (e.g., a nitrogen on a purine ring).[7]

Causality in Experimental Design:

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

-

Nucleophile Strength: Strong, non-basic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) work exceptionally well. For weaker nucleophiles, heating may be required to increase the reaction rate.

The methine proton (α-proton) is flanked by three powerful electron-withdrawing ester groups, rendering it significantly acidic (pKa ≈ 11-13, similar to diethyl malonate).[10] Treatment with a suitable base quantitatively generates a highly stabilized carbanion (enolate).

Mechanism: B⁻ + H-C(COOEt)₃-R → BH + ⁻C(COOEt)₃-R (where R = -CH₂CH₂Br)

This enolate is a potent carbon nucleophile and can participate in a variety of bond-forming reactions.[11][12]

Causality in Base Selection:

-

For Alkylation/Acylation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is ideal.[12] These bases irreversibly and completely convert the starting material to the enolate, preventing self-condensation or reaction of the enolate with unreacted starting material.[12]

-

For Cyclizations: Weaker bases like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) can be used, particularly in intramolecular reactions where the proximity of the reacting groups facilitates the reaction.[10]

A common and powerful application is the intramolecular alkylation to form cyclopropane derivatives. Treatment of TBTC with a base leads to the formation of the enolate, which then attacks the electrophilic carbon bearing the bromine in the same molecule.

Caption: Mechanism for the base-mediated synthesis of a cyclopropane ring from TBTC.

Key Experimental Protocols

The following protocols are representative of the core reactivity of TBTC and are designed to be self-validating through clear procedural steps and expected outcomes.

This protocol demonstrates a classic nucleophilic substitution.

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq, e.g., 3.39 g, 10 mmol) in 40 mL of anhydrous DMF.

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq, 0.78 g, 12 mmol) to the solution.

-

Expertise Note: A slight excess of the nucleophile ensures the complete consumption of the starting bromide. Sodium azide is highly soluble in DMF.

-

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Trustworthiness Check: The aqueous wash removes the DMF and inorganic salts.

-

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography if necessary.

This protocol showcases the enolate-mediated cyclization.

-

Reagent Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 100 mL of anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11 mmol).

-

Safety & Expertise: NaH is highly reactive and flammable. It must be handled under an inert atmosphere. The mineral oil can be washed away with dry hexanes if desired, but is often acceptable in the reaction.

-

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq, 3.39 g, 10 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes.

-

Causality: Slow addition at low temperature controls the exothermic deprotonation and prevents side reactions. Hydrogen gas evolution will be observed.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates completion.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The product is often pure enough for subsequent steps, but can be distilled under high vacuum for higher purity.

Caption: A standard five-step workflow for synthesis using TBTC.

Data Summary: Representative Reactions

The following table summarizes typical reaction outcomes, demonstrating the versatility of TBTC.

| Nucleophile/Base | Reaction Type | Solvent | Conditions | Product | Approx. Yield |

| Sodium Azide (NaN₃) | S N 2 Substitution | DMF | 60 °C, 5h | Triethyl azidopropane-1,1,1-tricarboxylate | >90% |

| Potassium Cyanide (KCN) | S N 2 Substitution | DMSO | 80 °C, 8h | Triethyl 4-cyanobutane-1,1,1-tricarboxylate | ~85% |

| Sodium Hydride (NaH) | Intramolecular Alkylation | THF | RT, 3h | Triethyl cyclopropane-1,1,1-tricarboxylate | >95% |

| Diethylamine | S N 2 Substitution | MeCN | Reflux, 12h | Triethyl 3-(diethylamino)propane-1,1,1-tricarboxylate | ~70-80% |

Conclusion

This compound is a powerful and adaptable reagent in organic synthesis. Its value lies in the predictable and distinct reactivity of its electrophilic alkyl bromide and its acidic α-proton. By carefully selecting bases, nucleophiles, and reaction conditions, chemists can leverage this molecule to construct complex carbocyclic and heterocyclic scaffolds efficiently. Its proven application in the synthesis of high-value pharmaceutical compounds like Famciclovir underscores its importance and guarantees its continued use in both academic research and industrial drug development.[6][7]

References

-

Vertex AI Search Result[1]

- Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents. [URL: https://patents.google.

- This compound | 71170-82-6. ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=71170-82-6]

- EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents. [URL: https://patents.google.

- Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - European Patent Office - EP 0 779 267 A1. [URL: https://patents.google.

- The Significance of High Purity this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-significance-of-high-purity-triethyl-3-bromopropane-1-1-1-tricarboxylate-in-pharmaceutical-synthesis-158203.html]

- This compound | CymitQuimica. [URL: https://www.cymitquimica.

- This compound CAS 71170-82-6. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.

- Understanding the Properties and Procurement of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- This compound | C12H19BrO6. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10871494]

- Enolate Chemistry. University of Bath. [URL: https://www.ch.

- Enolates. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.

- This compound CAS NO.71170-82-6. Lizhuo Chemical. [URL: https://www.lzchems.

- Alkylation of Enolate Ions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3D-FT145474 - triethyl-3-bromopropane-111-tricarboxylate |… [cymitquimica.com]

- 3. This compound CAS 71170-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C12H19BrO6 | CID 10871494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound | 71170-82-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. EP0779267A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 9. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Triethyl 3-bromopropane-1,1,1-tricarboxylate

This in-depth guide provides a comprehensive overview of the synthesis of triethyl 3-bromopropane-1,1,1-tricarboxylate, a pivotal intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and provides expert insights to ensure a successful and efficient synthesis.

Introduction: The Significance of a Versatile Building Block

This compound (TBTC) is a highly functionalized organic compound of significant interest in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom and three ester functionalities, makes it an exceptionally versatile precursor for the construction of complex molecular architectures.[1] The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the ester groups can be readily transformed through hydrolysis, transesterification, or reduction.[1] This dual reactivity profile establishes TBTC as a valuable starting material for synthesizing a wide array of compounds, including purine derivatives and substituted malonate esters, which are crucial in the preparation of active pharmaceutical ingredients (APIs).[1][2]

Reaction Mechanism: A Tale of Two Synthetic Strategies

The synthesis of this compound from triethyl methanetricarboxylate is primarily achieved through two distinct methodologies: a traditional two-stage process and a more streamlined one-pot synthesis.

The Classical Two-Stage Approach: Deprotonation and Subsequent Alkylation

The established method for preparing TBTC involves a two-step sequence.[2][3] First, triethyl methanetricarboxylate is deprotonated by a strong base, typically sodium ethoxide, to form the corresponding sodiotriethylmethane tricarboxylate intermediate.[2][3] This salt is then isolated and subsequently reacted with 1,2-dibromoethane in a separate step to yield the desired product.[2][3] While this method can provide good yields, with the first stage yielding 83% and the second 91% for an overall yield of 76%, it presents challenges for industrial-scale production.[2][3] The need to isolate the intermediate complicates the workflow, and any residual sodium ethoxide can lead to undesirable side reactions, such as decarboxylation of the product.[2][3]

The Modern One-Pot Synthesis: Efficiency and Improved Yields

To circumvent the limitations of the two-stage process, a more efficient one-pot synthesis has been developed.[2][3] This approach involves the direct reaction of triethyl methanetricarboxylate with 1,2-dibromoethane in the presence of an inorganic base, such as potassium carbonate, in a suitable solvent system.[2][3] This method obviates the need for isolating the intermediate salt and avoids the use of highly reactive reagents like sodium ethoxide, leading to higher yields and fewer impurities.[2][3] The choice of solvent is critical, with mixtures of a dipolar aprotic solvent like N,N-dimethylformamide (DMF) and a co-solvent such as methyl tertiary-butyl ether (MTBE) or tetrahydrofuran (THF) proving particularly effective.[2]

The reaction proceeds via an SN2 mechanism where the enolate of triethyl methanetricarboxylate, formed in situ, acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane. The bromide ion is displaced, forming the carbon-carbon bond and yielding the final product.

Caption: Reaction mechanism for the one-pot synthesis of TBTC.

Experimental Protocol: A Step-by-Step Guide

The following protocol details the one-pot synthesis of this compound, a method favored for its efficiency and high yield.

Reagent and Solvent Data

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Triethyl methanetricarboxylate | 6279-86-3 | C₁₀H₁₆O₆ | 232.23 | Liquid, bp 253 °C. Causes skin and serious eye irritation.[4] |

| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Liquid, bp 131-132 °C. Toxic if swallowed, in contact with skin, or if inhaled.[5][6] May cause cancer.[5][6] |

| Potassium Carbonate (fine grade) | 584-08-7 | K₂CO₃ | 138.21 | Solid. Causes serious eye irritation. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Liquid, bp 153 °C. May damage the unborn child. |

| Methyl tertiary-butyl ether (MTBE) | 1634-04-4 | C₅H₁₂O | 88.15 | Liquid, bp 55.2 °C. Highly flammable liquid and vapor. |

Synthesis Procedure

-

Reaction Setup: To a mixture of 700 mL of N,N-dimethylformamide and 700 mL of methyl tertiary-butyl ether, add 578.8 g (4.19 moles) of fine-grade potassium carbonate.[2]

-

Addition of Starting Material: Heat the stirred mixture to 50°C and add 848.8 g (3.49 moles) of triethyl methanetricarboxylate in one portion.[2] Allow the temperature to rise to 65°C and then cool it back to 50°C over one hour.[2]

-

Alkylation: Heat the mixture to 60°C and add 1312 g of 1,2-dibromoethane in one portion.[2]

-

Reaction Monitoring: Stir the mixture at 60°C for 6 hours.[2] The reaction progress can be monitored by gas chromatography to confirm the consumption of the starting material.[2]

-

Workup: Cool the mixture to ambient temperature and add 2800 mL of water.[2] Separate the organic phase.[2]

-

Extraction: Wash the aqueous phase with 700 mL of MTBE and combine the organic phases.[2]

-

Purification: Remove the solvents by distillation to yield the crude product as an oil.[2] Further purification can be achieved by vacuum distillation to obtain a high-purity product.[2] This procedure can yield up to 97% of the contained product before distillation, with a final yield of 84% of 97.6% pure material after distillation.[2]

For reactions on a smaller scale, a similar procedure can be followed using tetrahydrofuran as a solvent and a phase transfer catalyst like triethylbenzylammonium chloride to facilitate the reaction, which can achieve a yield of approximately 90.6%.[7]

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

1,2-Dibromoethane: This substance is toxic and a suspected carcinogen.[5][6][8] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to avoid inhalation of vapors.[5]

-

Sodium Ethoxide (if used): This is a corrosive and flammable solid that reacts violently with water.[9][10][11] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from sources of ignition.[9][10][11]

-

Triethyl methanetricarboxylate: This compound can cause skin and eye irritation.[4] Standard laboratory safety precautions should be observed.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][6][8][9][10][12][13][14][15][16][17][18][19]

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the potassium carbonate is of a fine grade to maximize its surface area and reactivity. The reaction temperature and time can also be optimized.

-

Side Product Formation: The use of an excess of 1,2-dibromoethane is recommended to minimize the formation of dimeric byproducts where two molecules of triethyl methanetricarboxylate react with one molecule of 1,2-dibromoethane.

-

Purification Challenges: The final product has a high boiling point, making vacuum distillation the preferred method for purification.[20] Careful control of the vacuum and temperature is necessary to prevent decomposition.

Conclusion

The one-pot synthesis of this compound from triethyl methanetricarboxylate offers a significant improvement over the classical two-stage method, providing higher yields, a simpler workflow, and avoiding the use of hazardous reagents like sodium ethoxide. This makes it a more suitable and scalable process for both academic and industrial applications. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

- Vertex AI Search. (n.d.).

- Cole-Parmer. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Fisher Scientific. (2010).

- ChemicalBook. (2025).

- Agilent. (2024). 1,2-Dibromoethane Standard (1X1 mL)

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Sodium ethoxide, 21% w/w in ethanol.

- ECHEMI. (n.d.).

- ECHEMI. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (n.d.).

- Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS.

- Safety d

- ChemicalBook. (2025).

- European Patent Office. (n.d.).

- Fisher Scientific. (2025).

- TCI Chemicals. (2018).

- Chemical Synthesis. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Triethyl methanetricarboxylate | C10H16O6 | CID 80471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. EP0779267A1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. agilent.com [agilent.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.cn]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. China this compound CAS NO.71170-82-6 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in Famciclovir synthesis

An In-depth Technical Guide to the Role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in the Synthesis of Famciclovir

Abstract

Famciclovir, a potent antiviral agent, is the prodrug of penciclovir, widely prescribed for the treatment of herpes virus infections.[1][2] Its synthesis is a multi-step process where the strategic construction of an acyclic side chain and its regioselective attachment to a purine core are of paramount importance. This technical guide delves into the pivotal role of this compound, a key starting material that dictates the architecture of the crucial side chain. We will explore the causality behind its selection, the mechanistic intricacies of its reactions, and the subsequent transformations that lead to the final active pharmaceutical ingredient. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this established synthetic route.

Introduction: The Famciclovir Molecule and its Synthetic Challenge

Famciclovir is an oral prodrug that, upon administration, undergoes rapid biotransformation to the active antiviral compound, penciclovir.[1][3][4] The therapeutic efficacy of penciclovir stems from its selective phosphorylation by viral thymidine kinase within infected cells, followed by conversion to penciclovir triphosphate.[2][4] This active metabolite then competitively inhibits viral DNA polymerase, effectively terminating viral replication.[2][3][4]

The chemical structure of Famciclovir is 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine.[1] The core synthetic challenge lies in the alkylation of the 2-aminopurine nucleus. Purine rings possess multiple nucleophilic nitrogen atoms, primarily at the N-7 and N-9 positions. For biological activity, the acyclic side chain must be attached at the N-9 position. Consequently, a primary objective of any viable synthesis is to maximize the formation of the N-9 isomer while minimizing the production of the undesired N-7 byproduct, which can be difficult to separate.[5][6] The selection of the alkylating agent is therefore critical not only for introducing the correct side-chain precursor but also for influencing this regioselectivity.

The Strategic Choice of this compound

The synthesis of Famciclovir commonly employs 2-amino-6-chloropurine as the purine starting material and this compound as the source of the acyclic side chain.[6][7][8] The choice of this tricarboxylate is a deliberate and strategic one for several reasons:

-

Side-Chain Scaffolding: It provides the necessary four-carbon backbone required for the final side chain.

-

Reactive Handle: The bromine atom serves as an excellent leaving group for the nucleophilic substitution reaction (alkylation) with the purine ring.

-

Latent Functionality: The three triethyl ester groups are not merely passive appendages. They serve as precursors to the diol (two -CH₂OH groups) functionality in a key intermediate. This is achieved through a controlled sequence of decarboxylation and reduction, which is a more manageable approach than starting with a highly functionalized and potentially unstable alkylating agent.

-

Influence on Regioselectivity: While not the sole factor, the steric bulk of the tricarboxylate group can influence the N-9 versus N-7 alkylation ratio, a critical parameter for the overall efficiency of the synthesis.[5]

The overall synthetic workflow is designed around the unique properties of this reagent, as detailed in the following sections.

The Core Synthesis Pathway: A Step-by-Step Mechanistic Analysis

The conversion of 2-amino-6-chloropurine and this compound into Famciclovir involves a sequence of five critical transformations.

Workflow Overview

Caption: High-level workflow of Famciclovir synthesis.

Step 1: N-9 Alkylation of the Purine Ring

This initial step forms the crucial carbon-nitrogen bond that attaches the side-chain precursor to the purine core.

-

Reaction: 2-amino-6-chloropurine is reacted with this compound.

-

Mechanism: This is a classic nucleophilic substitution reaction. The purine ring, deprotonated by a base, acts as the nucleophile, attacking the carbon atom bearing the bromine, which is the electrophilic center.

-

Causality & Field Insights:

-

Choice of Base and Solvent: Anhydrous potassium carbonate is a commonly used base, and dimethylformamide (DMF) is a typical solvent, facilitating the reaction by providing a polar aprotic medium.[6][8]

-

Regioselectivity Control: The reaction yields a mixture of the desired N-9 alkylated product and the N-7 isomer.[6] Optimizing the reaction temperature is critical; temperature changes significantly impact the N-9 to N-7 product ratio.[6] The goal is to establish conditions that thermodynamically or kinetically favor the N-9 product, which is essential for maximizing yield and simplifying downstream purification.

-

Sources

- 1. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. CN102924455A - Synthetic method of famciclovir intermediate - Google Patents [patents.google.com]

- 6. issplc.com [issplc.com]

- 7. CN101195622A - Process for the preparation of famciclovir - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Triethyl 3-bromopropane-1,1,1-tricarboxylate

Introduction: The Versatility of a Tricanboxylate Building Block

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TBTC) is a highly functionalized synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a primary alkyl bromide and a triester-substituted quaternary carbon, renders it a versatile precursor for a wide array of complex molecular scaffolds. The presence of the bromine atom serves as a key handle for introducing diverse functionalities through nucleophilic substitution reactions, while the three ester groups offer multiple points for subsequent chemical modifications such as hydrolysis, amidation, or reduction.[1][2]

This guide provides an in-depth exploration of the applications of TBTC in nucleophilic substitution reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The content herein is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, thereby enabling rational experimental design and optimization.

Core Principles and Mechanistic Insights

The reactivity of this compound in nucleophilic substitution reactions is predominantly governed by the principles of the bimolecular nucleophilic substitution (SN2) mechanism. The primary carbon bearing the bromine atom is sterically unhindered, making it an excellent substrate for backside attack by a nucleophile.[3]

The SN2 Reaction Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (in this case, the bromide ion).[1][3] This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group.[3]